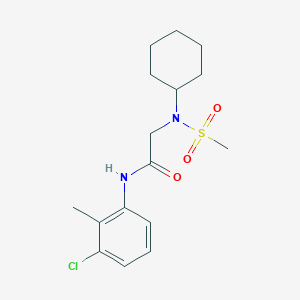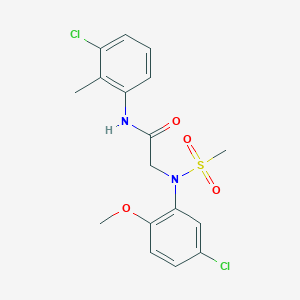![molecular formula C17H17ClN2O4S B3514641 2-[4-Chloro-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetamide](/img/structure/B3514641.png)
2-[4-Chloro-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetamide
Overview
Description
2-[4-Chloro-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetamide is a synthetic organic compound that belongs to the class of phenoxy acetamides. This compound is characterized by the presence of a chloro-substituted phenoxy group, an indole moiety, and a sulfonamide linkage. It has garnered interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol. This is followed by the reaction with chloroacetic acid to yield 2-(4-chloro-2-methylphenoxy)acetic acid.
Indole Derivative Preparation: The indole moiety is synthesized by the reduction of indole-2,3-dione to 2,3-dihydroindole.
Sulfonamide Formation: The sulfonylation of 2,3-dihydroindole with chlorosulfonic acid produces 2,3-dihydroindol-1-ylsulfonyl chloride.
Final Coupling: The final step involves the coupling of 2-(4-chloro-2-methylphenoxy)acetic acid with 2,3-dihydroindol-1-ylsulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The chloro group on the phenoxy ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy acetamides depending on the nucleophile used.
Scientific Research Applications
2-[4-Chloro-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-dioxo-1,3-dihydro-2H-indol-2-yl)acetamide
Uniqueness
2-[4-Chloro-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetamide is unique due to its specific substitution pattern on the phenoxy ring and the presence of both indole and sulfonamide functionalities
Properties
IUPAC Name |
2-[4-chloro-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-11-8-13(18)16(9-15(11)24-10-17(19)21)25(22,23)20-7-6-12-4-2-3-5-14(12)20/h2-5,8-9H,6-7,10H2,1H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUFQJNNNCKYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)N)S(=O)(=O)N2CCC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[5-(4-bromophenyl)-2-furyl]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B3514560.png)
![N-(2-methoxy-5-{[(phenylthio)acetyl]amino}phenyl)-2-furamide](/img/structure/B3514562.png)
![methyl (4-{[4-(2-furoylamino)benzoyl]amino}phenyl)acetate](/img/structure/B3514565.png)
![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycine](/img/structure/B3514569.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B3514574.png)
![N-(3-chloro-4-fluorophenyl)-2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B3514577.png)
![N-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methyl]-4-fluoroaniline](/img/structure/B3514597.png)
![2-[[5-(benzylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3514599.png)
![4-chloro-2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3514609.png)

![2-[4-Chloro-2-methyl-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenoxy]acetamide](/img/structure/B3514621.png)
![N-{3-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide](/img/structure/B3514637.png)

![3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B3514657.png)
